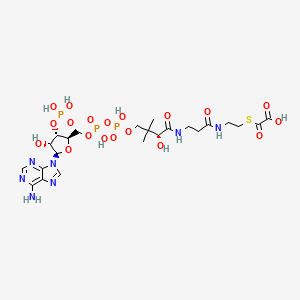

oxalyl-CoA

描述

属性

分子式 |

C23H36N7O19P3S |

|---|---|

分子量 |

839.6 g/mol |

IUPAC 名称 |

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoacetic acid |

InChI |

InChI=1S/C23H36N7O19P3S/c1-23(2,16(33)19(34)26-4-3-12(31)25-5-6-53-22(37)21(35)36)8-46-52(43,44)49-51(41,42)45-7-11-15(48-50(38,39)40)14(32)20(47-11)30-10-29-13-17(24)27-9-28-18(13)30/h9-11,14-16,20,32-33H,3-8H2,1-2H3,(H,25,31)(H,26,34)(H,35,36)(H,41,42)(H,43,44)(H2,24,27,28)(H2,38,39,40)/t11-,14-,15-,16+,20-/m1/s1 |

InChI 键 |

QVXMZFTWJVBUHP-IBOSZNHHSA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O |

同义词 |

oxalyl-CoA oxalyl-coenzyme A |

产品来源 |

United States |

Foundational & Exploratory

The Oxalyl-CoA Pathway: A Core Mechanism in Oxalate Metabolism and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalate, a simple dicarboxylic acid, is a metabolic end-product in many organisms and a common component of plant-based foods. In humans, the accumulation of oxalate is a primary driver of hyperoxaluria, leading to the formation of calcium oxalate kidney stones, nephrocalcinosis, and systemic oxalosis. As mammals lack the enzymatic machinery to degrade oxalate, they rely on gut microbiota to manage dietary oxalate loads. Central to this microbial detoxification is the oxalyl-CoA pathway, an efficient enzymatic cascade that converts toxic oxalate into formate and carbon dioxide. This pathway is also operative in plants, where it serves to regulate endogenous oxalate levels and defend against phytopathogens. This technical guide provides a comprehensive overview of the core this compound pathway, details its key enzymes, presents quantitative kinetic data, outlines experimental protocols for its study, and explores its significance as a therapeutic target for hyperoxaluria and related disorders.

Introduction to Oxalate Metabolism

Oxalate homeostasis in vertebrates is a balance of endogenous production (primarily hepatic), dietary absorption, and excretion (mainly renal).[1] Disruptions in this balance lead to hyperoxaluria, a condition where excess oxalate in the urine complexes with calcium, forming crystals that can aggregate into debilitating kidney stones, which account for up to 80% of all kidney stone cases.[2][3] Chronic hyperoxaluria can lead to progressive kidney damage and, in severe cases, systemic deposition of calcium oxalate in tissues such as bones, eyes, and the cardiovascular system, a condition known as oxalosis.[3]

The human gut microbiome plays a crucial role in mitigating oxalate toxicity by degrading it before it can be absorbed.[4] The anaerobic bacterium Oxalobacter formigenes is a specialist in this regard, utilizing oxalate as its sole source of energy. The absence of O. formigenes has been linked to an increased risk of recurrent calcium oxalate kidney stones. The enzymatic machinery at the heart of this bacterium's unique metabolism is the this compound pathway.

The Core this compound Pathway: Two Variations

The this compound pathway catabolizes oxalate through the key intermediate, this compound. There are two primary variations of this pathway, distinguished by their initial activation step.

The Bacterial Formyl-CoA Transferase (FRC)-Dependent Pathway

Prevalent in gut microbes like Oxalobacter formigenes, this pathway is a cyclical process involving two key enzymes: Formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).

-

CoA Activation: FRC catalyzes the transfer of a coenzyme A (CoA) moiety from formyl-CoA to oxalate. This reaction forms this compound and releases formate.

-

Decarboxylation: OXC, a thiamine diphosphate (TPP)-dependent enzyme, decarboxylates this compound, yielding formyl-CoA and carbon dioxide.

Critically, the formyl-CoA produced in the second step is recycled as the CoA donor for the first step, creating an efficient metabolic loop.

The Plant Acyl-Activating Enzyme 3 (AAE3)-Dependent Pathway

In plants such as Arabidopsis, Medicago truncatula, and rice, oxalate degradation can proceed via a CoA-dependent pathway initiated by an this compound synthetase, encoded by the AAE3 gene.

-

CoA Activation: AAE3 directly ligates CoA to oxalate in an ATP-dependent reaction, producing this compound, AMP, and pyrophosphate (PPi).

-

Decarboxylation: As in the bacterial pathway, a plant homolog of this compound decarboxylase (OXC) then converts this compound to formyl-CoA and CO₂.

-

Further Breakdown: The resulting formyl-CoA is further hydrolyzed to formate, which can then be oxidized to CO₂.

This pathway is crucial for regulating calcium oxalate crystal accumulation and for defense against oxalate-secreting fungal pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of this compound decarboxylase (oxc) and formyl-CoA transferase (frc) genes in novel probiotic isolates capable of oxalate degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Oxalyl-CoA Synthetase: Unraveling a Key Enzyme in Plant Oxalate Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxalic acid, a simple dicarboxylic acid, plays a multifaceted role in plant physiology, from calcium regulation and heavy metal detoxification to defense against herbivores and pathogens. However, its accumulation can be toxic. For decades, the primary known pathway for oxalate degradation in plants was through oxalate oxidase. However, the absence of this enzyme in key model organisms like Arabidopsis thaliana hinted at an alternative mechanism. This whitepaper provides an in-depth technical guide to the discovery and characterization of oxalyl-CoA synthetase, a pivotal enzyme in a CoA-dependent oxalate catabolism pathway. This discovery, initiated by the characterization of the ACYL-ACTIVATING ENZYME3 (AAE3) gene in Arabidopsis, has fundamentally reshaped our understanding of oxalate metabolism in plants, revealing its crucial roles in seed development, pathogen defense, and abiotic stress tolerance. This guide details the experimental journey, presents key quantitative data, outlines methodologies for replication, and visualizes the intricate biochemical and logical relationships.

Introduction: The Enigma of Oxalate Degradation

The presence of a CoA- and ATP-dependent pathway for oxalate degradation was first proposed over half a century ago based on labeling experiments and enzyme assays in pea seed extracts.[1][2][3] Despite this early evidence, the molecular identity of the enzymes involved remained elusive for decades.[2][3] The breakthrough came with the characterization of the ACYL-ACTIVATING ENZYME3 (AAE3) gene in Arabidopsis thaliana, which was found to encode the long-sought-after this compound synthetase. This discovery provided the genetic proof for an alternative oxalate degradation pathway, particularly in plants lacking oxalate oxidase activity.

The Discovery of AAE3 as this compound Synthetase

The identification of AAE3 as an this compound synthetase was a landmark finding. Researchers demonstrated that the recombinant AAE3 protein from Arabidopsis exhibits high specific activity against oxalate, catalyzing the first step in the CoA-dependent oxalate catabolism pathway. This enzymatic activity was subsequently confirmed in other plant species, including Medicago truncatula, Vigna umbellata (rice bean), and Lathyrus sativus (grass pea), highlighting the conserved nature of this pathway.

Biochemical Characterization of Plant this compound Synthetases

The enzymatic properties of this compound synthetase have been characterized in several plant species. The recombinant proteins typically show a high affinity for oxalate as a substrate, with Michaelis-Menten kinetics demonstrating their efficiency. The key kinetic parameters are summarized in the table below.

| Plant Species | Enzyme | Km (μM) for Oxalate | Vmax (μmol/min/mg protein) | Reference |

| Arabidopsis thaliana | AtAAE3 | 149.0 ± 12.7 | 11.4 ± 1.0 | |

| Medicago truncatula | MtAAE3 | 81 ± 9 | 19 ± 0.9 | |

| Vigna umbellata | VuAAE3 | 121 ± 8.2 | 7.7 ± 0.88 | |

| Lathyrus sativus | LsOCS | 71.5 ± 13.3 | 8.2 ± 0.8 |

Table 1: Kinetic Parameters of Plant this compound Synthetases. This table summarizes the reported Michaelis constant (Km) and maximum reaction velocity (Vmax) for this compound synthetase from various plant species, demonstrating the high affinity and catalytic efficiency of the enzyme for oxalate.

The CoA-Dependent Oxalate Catabolism Pathway

The discovery of this compound synthetase solidified the model of a multi-step pathway for oxalate degradation. In this pathway, oxalate is first activated to this compound. Subsequently, this compound is decarboxylated to formyl-CoA and CO2, a reaction catalyzed by this compound decarboxylase. The resulting formyl-CoA is then hydrolyzed to formate, which is finally oxidized to CO2.

Figure 1: The CoA-Dependent Oxalate Catabolism Pathway. This diagram illustrates the sequential enzymatic reactions involved in the degradation of oxalate in plants, starting with the activation of oxalate by this compound synthetase.

Physiological Roles of this compound Synthetase

The functional characterization of aae3 mutants in Arabidopsis and other plants has revealed the critical physiological roles of this compound synthetase.

Seed Development and Germination

In Arabidopsis, aae3 mutants exhibit a striking phenotype of oxalate accumulation in their seeds, leading to the formation of oxalate crystals. This accumulation is associated with defects in the seed coat and significantly reduced germination rates. Complementation of the mutant with a functional AAE3 gene restores the wild-type phenotype, confirming the enzyme's role in normal seed development.

Defense Against Fungal Pathogens

Several phytopathogenic fungi, such as Sclerotinia sclerotiorum, secrete oxalic acid as a virulence factor to aid in host infection. Plants expressing higher levels of this compound synthetase show increased resistance to such pathogens. Conversely, aae3 mutants are more susceptible to infection. This demonstrates a crucial role for the CoA-dependent oxalate degradation pathway in plant immunity.

Abiotic Stress Tolerance

Research in rice bean (Vigna umbellata) has implicated this compound synthetase (VuAAE3) in aluminum (Al) tolerance. Al stress induces the accumulation of oxalate, and VuAAE3 expression is upregulated in response, suggesting that the degradation of oxalate via this pathway is a mechanism to mitigate Al toxicity.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound synthetase.

Recombinant Protein Expression and Purification

A common workflow for obtaining active enzyme for biochemical assays involves the expression of the AAE3 protein in a heterologous system, typically E. coli.

Figure 2: Workflow for Recombinant AAE3 Protein Production. This diagram outlines the standard molecular biology procedures for expressing and purifying recombinant this compound synthetase for subsequent biochemical characterization.

Protocol:

-

Cloning: The full-length coding sequence of the AAE3 gene is amplified by PCR and cloned into an appropriate expression vector, often containing an affinity tag (e.g., 6x-His tag) for purification.

-

Transformation and Expression: The expression construct is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: Bacterial cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography.

-

Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE.

Enzyme Activity Assay

The activity of this compound synthetase is typically measured using a coupled-enzyme spectrophotometric assay.

Principle: The formation of this compound is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reaction Mixture:

-

Buffer (e.g., Tris-HCl)

-

ATP

-

MgCl₂

-

Coenzyme A (CoA)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified this compound synthetase

-

The reaction is initiated by the addition of oxalate.

Procedure:

-

The reaction components, excluding oxalate, are mixed in a cuvette.

-

The baseline absorbance at 340 nm is recorded.

-

The reaction is initiated by the addition of oxalate.

-

The decrease in absorbance at 340 nm is monitored over time.

-

The rate of NADH oxidation is used to calculate the specific activity of the enzyme.

Radiolabeled Oxalate Degradation Assay

To assess the in vivo function of this compound synthetase, a radiolabeled oxalate degradation assay is performed using plant tissues.

Protocol:

-

Leaf discs or other plant tissues from wild-type and aae3 mutant plants are incubated with ¹⁴C-labeled oxalic acid.

-

After a defined incubation period, the reaction is stopped, and the amount of evolved ¹⁴CO₂ is captured and quantified by scintillation counting.

-

A significant reduction in ¹⁴CO₂ evolution in the aae3 mutant compared to the wild type indicates a defect in oxalate degradation.

Conclusion and Future Perspectives

The discovery of this compound synthetase in plants has been a pivotal step in understanding oxalate metabolism. It has not only elucidated a long-hypothesized biochemical pathway but also revealed its profound implications for plant growth, development, and interaction with the environment. For researchers in drug development, particularly in the context of antifungal agents, the enzymes of the CoA-dependent oxalate degradation pathway present novel targets. Inhibiting this compound synthetase or subsequent enzymes in pathogenic fungi that utilize oxalate could be a viable strategy to control plant diseases. Furthermore, manipulating the expression of this gene in crops holds promise for improving nutritional quality by reducing oxalate content and for enhancing resistance to both biotic and abiotic stresses. Future research will likely focus on the regulatory mechanisms governing the expression of AAE3 and other genes in this pathway, as well as exploring the diversity and evolution of this metabolic route across the plant kingdom.

References

- 1. A Previously Unknown this compound Synthetase Is Important for Oxalate Catabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An this compound Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula | PLOS One [journals.plos.org]

- 3. An this compound Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of Oxalyl-CoA Decarboxylase in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyl-CoA decarboxylase (OXC) is a pivotal enzyme in bacterial metabolism, particularly within the gut microbiome, where it plays a central role in the degradation of oxalate, a toxic compound implicated in human health issues such as hyperoxaluria and the formation of kidney stones. This technical guide provides an in-depth exploration of the function, mechanism, and significance of this compound decarboxylase in bacteria. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the relevant biochemical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Oxalate Metabolism in Bacteria

Oxalate and its salt, calcium oxalate, are widespread in plants and are also endogenously produced metabolic byproducts in mammals.[1] Humans and other vertebrates lack the enzymes to degrade oxalate, making them reliant on their intestinal microbiota for its detoxification.[2][3][4] An accumulation of oxalate can lead to the formation of insoluble calcium oxalate crystals, resulting in conditions like hyperoxaluria and nephrolithiasis (kidney stones).[5]

Certain gut bacteria, termed "oxalotrophic," have evolved specialized pathways to utilize oxalate as a carbon and energy source. The most well-characterized of these is Oxalobacter formigenes, an anaerobic bacterium that obligately relies on oxalate for growth. Other gut commensals, including species of Lactobacillus, Bifidobacterium, and Escherichia coli, also possess the genetic machinery for oxalate degradation, where it may contribute to acid tolerance. The central pathway for this metabolic capability hinges on the sequential action of two key enzymes: formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).

The Catalytic Function of this compound Decarboxylase

This compound decarboxylase (EC 4.1.1.8) is the definitive enzyme in the primary bacterial oxalate degradation pathway, often referred to as the Type II oxalate degradation pathway. Its primary function is to catalyze the thiamine pyrophosphate (TPP)-dependent decarboxylation of this compound.

The reaction is as follows:

This compound → Formyl-CoA + CO₂

This irreversible reaction is a critical step, converting the highly reactive this compound into formyl-CoA and carbon dioxide. The formyl-CoA is then utilized by formyl-CoA transferase to activate another molecule of oxalate, thus perpetuating the cycle. In organisms like O. formigenes, this pathway is coupled to an oxalate/formate antiporter, which generates a proton motive force essential for ATP synthesis.

Quantitative Data and Physicochemical Properties

The biochemical and kinetic properties of this compound decarboxylase have been primarily characterized from Oxalobacter formigenes. The enzyme is a homotetramer with a total molecular weight of approximately 260,000 Da, composed of four identical subunits of about 65,000 Da each.

| Parameter | Value | Organism | Reference |

| Molecular Weight (Subunit) | ~60,691 Da (calculated from gene) | Oxalobacter formigenes | |

| Molecular Weight (Subunit) | ~65,000 Da (SDS-PAGE) | Oxalobacter formigenes | |

| Molecular Weight (Native) | ~260,000 Da (Gel Permeation) | Oxalobacter formigenes | |

| Km (this compound) | 0.24 mM | Oxalobacter formigenes | |

| Vmax (this compound) | 0.25 µmol/min | Oxalobacter formigenes | |

| kcat | 104 s⁻¹ | Corynebacterium glutamicum (soluble ODx) | |

| Km (Thiamine Pyrophosphate) | 1.1 µM | Oxalobacter formigenes | |

| Vmax (Thiamine Pyrophosphate) | 0.14 µmol/min | Oxalobacter formigenes | |

| Maximum Specific Activity | 13.5 µmol/min/mg protein | Oxalobacter formigenes | |

| Cofactor | Thiamine Pyrophosphate (TPP) | Multiple Bacteria |

Signaling Pathways and Metabolic Context

The degradation of oxalate in bacteria is a well-defined metabolic pathway. The process is initiated by the transport of oxalate into the bacterial cell, which in O. formigenes is mediated by an oxalate-formate antiporter, OxlT.

References

- 1. The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. Microbial genetic and transcriptional contributions to oxalate degradation by the gut microbiota in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxalobacter formigenes and its role in oxalate metabolism in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Oxalyl-CoA: A Key Intermediate in Glyoxylate Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxylate is a central metabolite in the carbon metabolism of many organisms, from bacteria to plants. It serves as a key intermediate in the glyoxylate cycle, enabling the synthesis of carbohydrates from two-carbon compounds. The metabolism of glyoxylate is intricately linked with that of oxalate, a dicarboxylic acid that can be both a metabolic byproduct and a toxic compound. A critical, yet often overlooked, player in this metabolic nexus is oxalyl-coenzyme A (oxalyl-CoA). This reactive thioester acts as a key intermediate, bridging the metabolic fates of oxalate and glyoxylate. This technical guide provides a comprehensive overview of the role of this compound in glyoxylate metabolism, with a focus on the enzymatic pathways, quantitative data, and detailed experimental protocols relevant to researchers in the fields of biochemistry, microbiology, and drug development.

Core Metabolic Pathways Involving this compound

This compound is primarily involved in two key metabolic processes related to glyoxylate: the catabolism of oxalate to formyl-CoA and CO2, and the reductive synthesis of glyoxylate.

Oxalate Degradation via this compound

The best-characterized role of this compound is in the degradation of oxalate, a pathway extensively studied in the anaerobic gut bacterium Oxalobacter formigenes. This organism utilizes oxalate as its primary energy source. The pathway involves two key enzymatic steps:

-

Activation of Oxalate: Oxalate is first activated to its thioester derivative, this compound. This can be achieved through two different enzymes:

-

Formyl-CoA Transferase (FRC): This enzyme catalyzes the transfer of a CoA moiety from formyl-CoA to oxalate, producing this compound and formate. This is the primary mechanism in O. formigenes.[1][2]

-

This compound Synthetase (OCS): Also known as oxalate-CoA ligase, this enzyme catalyzes the ATP-dependent ligation of CoA to oxalate, forming this compound, AMP, and pyrophosphate.[3] This enzyme is found in plants and some bacteria.

-

-

Decarboxylation of this compound: The resulting this compound is then decarboxylated by This compound decarboxylase (OXC) , a thiamine pyrophosphate (TPP)-dependent enzyme, to yield formyl-CoA and carbon dioxide.[4][5] The formyl-CoA can then be used to regenerate the CoA donor for the formyl-CoA transferase reaction, completing a cycle.

This catabolic pathway is crucial for organisms that utilize oxalate as a carbon and energy source and plays a significant role in preventing the accumulation of toxic oxalate in various environments, including the human gut.

Figure 1. Oxalate degradation pathway via this compound.

Reductive Pathway to Glyoxylate

In some bacteria, such as the methylotroph Methylobacterium extorquens, this compound serves as a direct precursor for the synthesis of glyoxylate. This anabolic pathway is crucial for the assimilation of C1 and C2 compounds. The key enzyme in this conversion is This compound reductase , which catalyzes the NADPH-dependent reduction of this compound to glyoxylate.

This pathway provides a direct link between oxalate metabolism and the central carbon metabolism, allowing organisms to channel carbon from oxalate into the glyoxylate cycle for the net synthesis of C4 compounds.

References

- 1. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Detection of this compound decarboxylase (oxc) and formyl-CoA transferase (frc) genes in novel probiotic isolates capable of oxalate degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound decarboxylase - Wikipedia [en.wikipedia.org]

The Central Role of Oxalyl-CoA in Microbial Oxalate Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate, a simple dicarboxylic acid, is a ubiquitous compound in nature, found in numerous plant-based foods and also produced as a metabolic end-product in mammals. While serving various physiological roles in plants, in animals, high concentrations of oxalate can be toxic, leading to the formation of calcium oxalate kidney stones, a prevalent and painful condition.[1] Humans and other mammals lack the enzymes to degrade oxalate and therefore rely on the gut microbiota for its detoxification.[2][3][4] Central to this microbial detoxification is the catabolism of oxalate, a process in which oxalyl-coenzyme A (oxalyl-CoA) emerges as a critical intermediate. This technical guide provides an in-depth exploration of the role of this compound in microbial oxalate catabolism, focusing on the core enzymatic pathways, quantitative data, and detailed experimental methodologies relevant to researchers in microbiology, metabolic engineering, and drug development.

The Core Pathway: Type II Oxalate Degradation

Microbial oxalate degradation primarily occurs through two pathways, designated Type I and Type II.[5] The Type II pathway, which is the focus of this guide, is a two-step enzymatic process that is prevalent in the human gut microbiota and is critically dependent on this compound. This pathway involves the concerted action of two key enzymes: formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).

The process begins with the activation of oxalate. Formyl-CoA transferase (EC 2.8.3.16) catalyzes the transfer of a CoA moiety from formyl-CoA to oxalate, yielding this compound and formate. This initial step is crucial as it prepares the otherwise inert oxalate molecule for decarboxylation.

Subsequently, this compound decarboxylase (EC 4.1.1.8) acts on this compound, a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylation of this compound to formyl-CoA and carbon dioxide. The regenerated formyl-CoA can then participate in another round of oxalate activation, thus completing the catalytic cycle. The net result of this pathway is the conversion of one molecule of oxalate into one molecule of formate and one molecule of carbon dioxide.

Several gut-dwelling microorganisms are known to possess this pathway, with the anaerobic bacterium Oxalobacter formigenes being the most extensively studied and considered a specialist in oxalate degradation. Other bacteria, including species of Lactobacillus and Bifidobacterium, also harbor the genes for FRC and OXC and contribute to intestinal oxalate homeostasis.

Quantitative Data on Key Enzymes

The efficiency of the Type II oxalate degradation pathway is dictated by the kinetic properties of its core enzymes, FRC and OXC. The following tables summarize the available quantitative data for these enzymes from key microbial sources.

| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Specific Activity (µmol/min/mg) | Reference |

| This compound Decarboxylase (OXC) | Oxalobacter formigenes | This compound | 0.24 | 0.25 (per min) | 13.5 | |

| This compound Decarboxylase (OXC) | Oxalobacter formigenes | Thiamine Pyrophosphate | 1.1 x 10-6 | 0.14 (per min) | - | |

| This compound Decarboxylase (OXC) | Lactobacillus acidophilus LA 14 | This compound | - | - | Lower than O. formigenes | |

| Formyl-CoA Transferase (FRC) | Oxalobacter formigenes | Formyl-CoA | 11.1 | 6.49 (mmol/min/mg) | - | |

| Formyl-CoA Transferase (FRC) | Oxalobacter formigenes | Oxalate | 5.25 | - | - |

Table 1: Kinetic Parameters of Key Enzymes in Microbial Oxalate Catabolism. This table provides a comparative summary of the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and specific activity for this compound decarboxylase and formyl-CoA transferase from different microbial sources.

| Enzyme | Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |

| Oxalate Decarboxylase | Bacillus subtilis | 5.5 | 37 | |

| Formyl-CoA Transferase | Oxalobacter formigenes | 6.5 - 7.5 | - |

Table 2: Influence of Environmental Factors on Enzyme Activity. This table highlights the optimal pH and temperature conditions for the activity of key enzymes involved in oxalate degradation.

Signaling Pathways and Experimental Workflows

Core Metabolic Pathway of Type II Oxalate Degradation

The enzymatic cascade of the Type II oxalate degradation pathway is a prime example of substrate channeling and cofactor regeneration. The following diagram illustrates the cyclical nature of this process.

Caption: The Type II microbial oxalate degradation pathway.

Experimental Workflow for Characterization of this compound Decarboxylase

The characterization of novel oxalate-degrading enzymes is a critical step in understanding their physiological role and potential for therapeutic applications. The following workflow outlines a typical experimental approach.

Caption: A typical workflow for the characterization of this compound decarboxylase.

Logical Relationship of Gene Expression in Response to Environmental pH

The expression of the genes encoding FRC and OXC is often regulated by environmental cues, particularly pH. In some bacteria, such as Lactobacillus acidophilus, acidic conditions are a prerequisite for the transcription of these genes.

Caption: Influence of pH on frc and oxc gene expression in Lactobacillus acidophilus.

Experimental Protocols

Synthesis of this compound

Principle: This protocol is based on the method described by Quayle et al. and involves the chemical synthesis of this compound from coenzyme A and a suitable oxalylating agent.

Materials:

-

Coenzyme A (lithium salt)

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas supply

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve Coenzyme A in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of oxalyl chloride in anhydrous diethyl ether to the Coenzyme A solution with constant stirring.

-

Allow the reaction to proceed on ice for 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator at low temperature.

-

The resulting crude this compound can be further purified by chromatography if necessary.

-

Store the synthesized this compound at -80°C under anhydrous conditions.

Heterologous Expression and Purification of this compound Decarboxylase

Principle: The gene encoding this compound decarboxylase (oxc) is cloned into an expression vector and transformed into a suitable host, typically E. coli, for overexpression. The recombinant protein is then purified using chromatographic techniques.

Materials:

-

Bacterial strain containing the oxc gene

-

PCR primers for oxc amplification

-

pET expression vector (or similar)

-

E. coli expression host (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column (if using a His-tagged protein)

-

HPLC system with anion-exchange and hydrophobic interaction columns

Procedure:

-

Gene Cloning: Amplify the oxc gene from the genomic DNA of the source organism using PCR. Clone the PCR product into the expression vector.

-

Transformation: Transform the recombinant plasmid into the E. coli expression host.

-

Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and incubate for a further 4-16 hours at an optimized temperature (e.g., 18-37°C).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification:

-

Clarify the lysate by centrifugation.

-

If using a His-tagged protein, apply the supernatant to a Ni-NTA column and elute the protein with an imidazole gradient.

-

For native protein purification, a multi-step HPLC approach can be used, involving hydrophobic interaction chromatography followed by anion-exchange chromatography as described by Baetz and Allison (1989).

-

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Enzyme Assay for this compound Decarboxylase using Capillary Electrophoresis

Principle: This off-line assay monitors the enzymatic conversion of this compound to formyl-CoA. The substrate and product are separated and quantified by capillary electrophoresis (CE) with UV detection.

Materials:

-

Purified this compound decarboxylase

-

This compound (substrate)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Capillary electrophoresis system with a UV detector

-

Fused-silica capillary

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, TPP, MgCl2, and this compound.

-

Enzyme Reaction: Initiate the reaction by adding the purified enzyme to the reaction mixture. Incubate at the optimal temperature (e.g., 37°C).

-

Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent or by immediate freezing).

-

CE Analysis:

-

Equilibrate the capillary with the running buffer.

-

Inject the sample from each time point into the CE system.

-

Perform the electrophoretic separation. The negatively charged this compound and formyl-CoA will migrate towards the anode.

-

Detect the separated compounds by UV absorbance at 254 nm.

-

-

Data Analysis: Quantify the peak areas of this compound and formyl-CoA at each time point to determine the reaction rate. From this data, kinetic parameters such as Km and Vmax can be calculated.

RT-qPCR for oxc and frc Gene Expression Analysis

Principle: This protocol allows for the quantification of the mRNA levels of the oxc and frc genes, providing insights into their transcriptional regulation in response to different conditions.

Materials:

-

Bacterial culture grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers for oxc, frc, and a reference gene

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Grow the bacterial culture to the desired growth phase and under the specific experimental conditions (e.g., different pH, presence/absence of oxalate). Harvest the cells and extract total RNA using a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and random primers or gene-specific primers.

-

qPCR:

-

Set up the qPCR reactions containing cDNA, forward and reverse primers for the target (oxc, frc) and reference genes, and SYBR Green master mix.

-

Run the qPCR program with appropriate cycling conditions.

-

-

Data Analysis: Determine the cycle threshold (CT) values for each gene. Calculate the relative gene expression using the ΔΔCT method, normalizing the expression of the target genes to the reference gene.

Conclusion and Future Directions

The catabolism of oxalate via the this compound-dependent Type II pathway is a cornerstone of microbial detoxification in the mammalian gut. A thorough understanding of the key enzymes, their kinetics, and regulation is paramount for leveraging this pathway for therapeutic benefit, such as the development of novel probiotics or enzymatic therapies to combat hyperoxaluria and kidney stone disease. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this field.

Future research should focus on expanding the kinetic characterization of FRC and OXC from a wider range of gut commensals to better understand the functional redundancy of oxalate degradation within the gut ecosystem. Furthermore, elucidating the precise regulatory networks that govern the expression of the frc and oxc genes in response to dietary and host factors will be crucial for the rational design of interventions aimed at enhancing microbial oxalate metabolism. The development of high-throughput screening methods for identifying potent oxalate-degrading probiotics and the engineering of strains with enhanced enzymatic activity represent exciting avenues for future investigation with direct translational potential.

References

- 1. Analysis of the Lactobacillus Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of oxalyl-coenzyme A decarboxylase activity in Oxalobacter formigenes and Lactobacillus acidophilus by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Benchchem [benchchem.com]

- 5. Construction of upp deletion mutant strains of Lactobacillus casei and Lactococcus lactis based on counterselective system using temperature-sensitive plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxalyl-CoA Synthesis from Oxalate and Coenzyme A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyl-coenzyme A (oxalyl-CoA) is a critical intermediate in the metabolism of oxalate, a ubiquitous dicarboxylic acid with significant implications in agriculture, human health, and disease. The enzymatic synthesis of this high-energy thioester from oxalate and coenzyme A is the commitment step for various metabolic pathways, including oxalate degradation and the biosynthesis of certain secondary metabolites. This technical guide provides a comprehensive overview of the two primary enzymatic routes for this compound synthesis: the direct ligation catalyzed by this compound synthetase (OCS) and the CoA transfer reaction mediated by formyl-CoA:oxalate CoA-transferase (FRC). This document details the underlying biochemistry, presents a comparative summary of enzyme kinetics, and offers detailed experimental protocols for the study of these enzymes. Furthermore, metabolic pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the core processes.

Introduction

Oxalate is a simple dicarboxylic acid found in a wide range of organisms, from plants and fungi to bacteria and animals. While it plays physiological roles in plants, such as ion homeostasis and defense against herbivores, its accumulation in humans can lead to the formation of calcium oxalate kidney stones. The metabolic fate of oxalate is largely determined by its activation to this compound. This activation is a crucial step that precedes its entry into various catabolic and anabolic pathways. Two distinct enzymatic strategies have evolved for the synthesis of this compound from oxalate and coenzyme A, each with unique mechanistic features and physiological contexts.

The first is a direct, ATP-dependent ligation catalyzed by this compound synthetase (OCS), also known as oxalate-CoA ligase (EC 6.2.1.8). This enzyme is prevalent in plants and some microorganisms. The second is a CoA transfer reaction catalyzed by formyl-CoA:oxalate CoA-transferase (FRC) (EC 2.8.3.16), a key enzyme in the anaerobic oxalate metabolism of the gut bacterium Oxalobacter formigenes. Understanding the intricacies of these enzymes and their respective pathways is paramount for developing strategies to modulate oxalate levels in various biological systems, with potential applications in crop improvement and the prevention and treatment of hyperoxaluria and related conditions.

Enzymatic Synthesis of this compound

This compound Synthetase (OCS): An ATP-Dependent Ligase

This compound synthetase (OCS) catalyzes the formation of this compound from oxalate, CoA, and ATP. The reaction proceeds through a two-step mechanism involving an oxalyl-adenylate intermediate[1]:

-

Adenylation: Oxalate + ATP ⇌ Oxalyl-AMP + PPi

-

Thioesterification: Oxalyl-AMP + CoA ⇌ this compound + AMP

This enzyme belongs to the acyl-activating enzyme (AAE) superfamily and has been identified and characterized in various plant species, including Arabidopsis thaliana, Lathyrus sativus (grass pea), and Medicago truncatula, as well as in yeast (Saccharomyces cerevisiae)[1]. In plants, OCS plays a vital role in oxalate catabolism, which is important for seed development and defense against pathogens that secrete oxalate as a virulence factor.

Formyl-CoA:oxalate CoA-transferase (FRC): A CoA Transferase

Formyl-CoA:oxalate CoA-transferase (FRC) is a key enzyme in the oxalate-degrading pathway of the anaerobic bacterium Oxalobacter formigenes, a commensal of the human gut that plays a crucial role in oxalate homeostasis. FRC catalyzes the reversible transfer of a CoA moiety from formyl-CoA to oxalate, yielding this compound and formate[2][3]:

Formyl-CoA + Oxalate ⇌ this compound + Formate

This reaction is a critical step in a metabolic cycle that ultimately leads to the decarboxylation of oxalate. The enzyme is highly specific for its substrates and operates via a ping-pong kinetic mechanism[4].

Quantitative Data on Enzyme Kinetics

The kinetic parameters of this compound synthetase and formyl-CoA:oxalate CoA-transferase have been determined for enzymes from various sources. A summary of these quantitative data is presented in Table 1 for comparative analysis.

| Enzyme | Organism | Substrate | K_m_ (μM) | V_max_ (μmol·min⁻¹·mg⁻¹) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹·s⁻¹) | Reference |

| This compound Synthetase (OCS) | |||||||

| LsOCS | Lathyrus sativus | Oxalate | 71.5 ± 13.3 | 8.2 ± 0.8 | 7.6 ± 0.7 | 1.1 x 10⁵ | |

| AtAAE3 | Arabidopsis thaliana | Oxalate | 149.0 ± 12.7 | 11.4 ± 1.0 | - | - | |

| MtAAE3 | Medicago truncatula | Oxalate | 81.0 ± 8.1 | 19 ± 0.9 | - | - | |

| VuAAE3 | Vigna umbellata | Oxalate | 121 ± 8.2 | 7.7 ± 0.88 | - | - | |

| SlAAE3-1 | Solanum lycopersicum | Oxalate | 223.8 ± 20.03 | 7.908 ± 0.606 | - | - | |

| Formyl-CoA:oxalate CoA-transferase (FRC) | |||||||

| FRC | Oxalobacter formigenes | Formyl-CoA | 11.1 | 6.49 | 5.3 ± 0.1 | - | |

| Oxalate | 5250 | ||||||

| H6UctB | Acetobacter aceti | Formyl-CoA | 30 ± 10 | - | 0.83 | 2.8 x 10⁴ | |

| Oxalate | 3500 ± 600 | 2.4 x 10² | |||||

| H6YfdW | Escherichia coli | Formyl-CoA | 352 ± 4 | - | 130 ± 17 | 3.7 x 10⁵ | |

| Oxalate | 11000 ± 2000 | 1.2 x 10⁴ |

Table 1: Kinetic Parameters of Enzymes Involved in this compound Synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound synthesis.

Heterologous Expression and Purification of this compound Synthetase

A common method for obtaining purified this compound synthetase for characterization involves heterologous expression in Escherichia coli, often with an affinity tag for ease of purification.

Protocol:

-

Gene Cloning: The coding sequence for the this compound synthetase is amplified by PCR and cloned into an expression vector (e.g., pET vector) containing an N-terminal hexahistidine (His6) tag.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

-

Buffer Exchange/Desalting:

-

Remove the imidazole and exchange the buffer of the purified protein solution using a desalting column or dialysis into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Coupled Enzyme Assay for this compound Synthetase Activity

The activity of this compound synthetase is commonly measured using a continuous spectrophotometric coupled enzyme assay. The production of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a final volume of 1 mL containing:

-

0.1 M Tris-HCl, pH 8.0

-

5 mM ATP

-

10 mM MgCl₂

-

0.5 mM Coenzyme A

-

0.4 mM NADH

-

1 mM phosphoenolpyruvate

-

10 units each of myokinase, pyruvate kinase, and lactate dehydrogenase

-

Varying concentrations of oxalate for kinetic analysis (e.g., 0-800 μM)

-

-

Assay Initiation:

-

Add all components of the reaction mixture except the purified this compound synthetase to a cuvette and incubate at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

-

Initiate the reaction by adding a known amount of purified this compound synthetase (e.g., 3 μg).

-

-

Spectrophotometric Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε_NADH_ = 6220 M⁻¹cm⁻¹ at 340 nm).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

-

HPLC Analysis for this compound Detection and Quantification

High-performance liquid chromatography (HPLC) can be used to directly detect and quantify the formation of this compound.

Protocol:

-

In Vitro Synthesis of this compound:

-

Set up a reaction mixture containing: 4 mM Coenzyme A, 40 mM Sodium Oxalate (pH 8.0), 50 mM ATP, 4 mM MgCl₂, and a catalytic amount of purified this compound synthetase (e.g., 0.4 μM) in a suitable buffer (e.g., 125 mM HEPES, pH 8.0).

-

Incubate the reaction at 37°C for 1 hour.

-

-

Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol or by acid precipitation (e.g., with perchloric acid).

-

Centrifuge to pellet any precipitate and filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm x 100 mm).

-

Mobile Phase: A gradient of two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over a set time (e.g., 9 minutes).

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 4 µL.

-

Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

-

-

Quantification:

-

Generate a standard curve using known concentrations of commercially available or synthesized and purified this compound.

-

Quantify the amount of this compound in the experimental samples by comparing their peak areas to the standard curve.

-

DTNB (Ellman's) Assay for Coenzyme A Quantification

The DTNB assay can be used to indirectly measure the activity of this compound synthetase by quantifying the consumption of the free thiol group of Coenzyme A.

Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.

-

DTNB Solution: Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.

-

-

Enzymatic Reaction:

-

Perform the this compound synthetase reaction as described in section 4.3.1. Take aliquots at different time points.

-

-

DTNB Reaction:

-

To a 1 mL cuvette, add an aliquot of the enzymatic reaction and bring the volume to 950 µL with Reaction Buffer.

-

Add 50 µL of the DTNB solution and mix well.

-

Incubate at room temperature for 15 minutes.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance at 412 nm.

-

-

Calculation of Free CoA Concentration:

-

Use the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) to calculate the concentration of free sulfhydryl groups, which corresponds to the concentration of unreacted Coenzyme A.

-

A decrease in absorbance over time indicates the consumption of CoA and thus the activity of this compound synthetase.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow for the characterization of this compound synthesizing enzymes.

Figure 1: The this compound Synthetase (OCS) dependent pathway for oxalate degradation.

Figure 2: The Formyl-CoA:oxalate CoA-transferase (FRC) dependent pathway for oxalate degradation.

Figure 3: A generalized experimental workflow for the characterization of an this compound synthesizing enzyme.

Conclusion

The synthesis of this compound from oxalate and coenzyme A represents a critical node in metabolism, influencing processes from nutrient utilization in microorganisms to stress responses in plants and the pathophysiology of human disease. The two primary enzymatic routes, catalyzed by this compound synthetase and formyl-CoA:oxalate CoA-transferase, highlight the diverse evolutionary solutions to the challenge of activating oxalate. The detailed kinetic data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. A thorough understanding of these enzymes and their metabolic contexts will undoubtedly pave the way for innovative strategies in drug development, biotechnology, and agriculture, aimed at modulating oxalate metabolism for beneficial outcomes. Future research in this area will likely focus on the discovery of novel inhibitors and activators of these enzymes, the elucidation of their regulatory mechanisms, and their integration into broader metabolic and signaling networks.

References

- 1. The identification and characterization of an this compound synthetase from grass pea (Lathyrus sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reinvestigation of the catalytic mechanism of formyl-CoA transferase, a class III CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Enzymatic Gateway to Oxalate Metabolism: A Technical Guide to the Conversion of Oxalate to Oxalyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Oxalate, a simple dicarboxylic acid, plays a significant role in various biological processes, from plant defense to human pathophysiology, most notably in the formation of kidney stones. The enzymatic conversion of oxalate to oxalyl-CoA represents a critical metabolic entry point for its degradation and utilization across diverse organisms, including bacteria, plants, and fungi. This technical guide provides an in-depth exploration of the core enzymatic reactions governing this conversion, focusing on the two primary enzymes responsible: this compound Synthetase (OCS) and Formyl-CoA Transferase (Frc). This document outlines the catalytic mechanisms, presents key quantitative data, details experimental protocols, and visualizes the associated metabolic pathways and workflows.

Core Enzymatic Pathways for this compound Synthesis

The formation of this compound from oxalate is predominantly achieved through two distinct enzymatic strategies. The first is a direct, ATP-dependent ligation catalyzed by this compound Synthetase. The second is a CoA transfer reaction mediated by Formyl-CoA Transferase.

This compound Synthetase (OCS): An ATP-Dependent Pathway

This compound Synthetase (EC 6.2.1.8), also known as oxalate:CoA ligase, catalyzes the direct conversion of oxalate and Coenzyme A (CoA) to this compound.[1] This reaction is an energy-dependent process that requires the hydrolysis of ATP to AMP and pyrophosphate (PPi).[2] OCS has been identified in a variety of organisms, including plants like Arabidopsis thaliana and grass pea (Lathyrus sativus), as well as the yeast Saccharomyces cerevisiae, where it plays a central role in oxalate catabolism.[2][3]

The reaction proceeds in two proposed steps:

-

Adenylation of Oxalate: Oxalate reacts with ATP to form an oxalyl-adenylate intermediate and releases pyrophosphate.[2]

-

Thioesterification: The thiol group of Coenzyme A attacks the oxalyl-adenylate intermediate, forming this compound and releasing AMP.

Formyl-CoA Transferase (Frc): A CoA Transfer Mechanism

Formyl-CoA Transferase (EC 2.8.3.16) is a key enzyme in the oxalate degradation pathway of the anaerobic bacterium Oxalobacter formigenes, a commensal of the human gut. This enzyme catalyzes the transfer of a CoA moiety from formyl-CoA to oxalate, yielding this compound and formate. This reaction is a critical step in the organism's energy metabolism, which is solely dependent on oxalate degradation.

The catalytic mechanism of Frc involves a covalent anhydride intermediate with an aspartate residue in the active site.

Quantitative Analysis of Enzyme Kinetics

The efficiency and substrate affinity of the enzymes responsible for the conversion of oxalate to this compound have been characterized in several organisms. The following tables summarize the key kinetic parameters.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | kcat/Km (M-1·s-1) | Reference |

| This compound Synthetase (LsOCS) | Lathyrus sativus (grass pea) | Oxalate | 71.5 ± 13.3 | 8.2 ± 0.8 | 7.6 ± 0.7 | 1.1 x 105 | |

| This compound Synthetase (SlAAE3-1) | Solanum lycopersicum (tomato) | Oxalate | 223.8 ± 20.03 | 7.908 ± 0.606 | - | - |

Table 1: Kinetic Parameters of this compound Synthetase (OCS)

| Enzyme | Organism | Substrate | Apparent Km | Apparent Vmax (µmol·min-1·mg-1) | Reference |

| Formyl-CoA Transferase (Frc) | Oxalobacter formigenes | Formyl-CoA | 11.1 µM | 6.49 | |

| Oxalate | 5.25 mM | 6.49 | |||

| Formyl-CoA Transferase (H6YfdW) | Acetobacter aceti | Formyl-CoA | - | 10 units·mg-1 | |

| Oxalate | 50 mM | - |

Table 2: Kinetic Parameters of Formyl-CoA Transferase (Frc)

Experimental Protocols

The characterization of enzymes involved in the conversion of oxalate to this compound relies on robust and specific assay methodologies. Detailed protocols for the key enzymes are provided below.

Assay for this compound Synthetase Activity (Coupled Enzyme Assay)

This spectrophotometric assay is commonly used to determine the activity of OCS by coupling the production of AMP to the oxidation of NADH.

Principle: The formation of this compound is coupled to the phosphorylation of AMP and the subsequent oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The coupling enzymes are myokinase, pyruvate kinase, and lactate dehydrogenase.

Reagents:

-

Assay Buffer: 0.1 M Tris-HCl (pH 8.0)

-

ATP solution: 100 mM

-

MgCl2 solution: 200 mM

-

Coenzyme A (CoA) solution: 10 mM

-

Phosphoenolpyruvate (PEP) solution: 20 mM

-

NADH solution: 10 mM

-

Myokinase (MK): ~10 units/mL

-

Pyruvate Kinase (PK): ~10 units/mL

-

Lactate Dehydrogenase (LDH): ~10 units/mL

-

Oxalate solution: 100 mM

-

Purified OCS enzyme solution

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, MgCl2, CoA, PEP, and NADH.

-

Add the coupling enzymes (MK, PK, and LDH) to the mixture and incubate for 2-3 minutes to establish a stable baseline.

-

Initiate the reaction by adding a known amount of the purified OCS enzyme solution.

-

Start the measurement of absorbance at 340 nm immediately.

-

To determine the substrate specificity, initiate the reaction by adding the substrate (oxalate).

-

Record the change in absorbance over time. The rate of NADH oxidation is proportional to the OCS activity.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for Formyl-CoA Transferase Activity (HPLC-Based Assay)

The activity of Frc is typically measured by monitoring the conversion of formyl-CoA to this compound using High-Performance Liquid Chromatography (HPLC).

Principle: The substrate (formyl-CoA) and the product (this compound) are separated and quantified by reverse-phase HPLC.

Reagents:

-

Reaction Buffer: e.g., 60 mM potassium phosphate, pH 6.7

-

Formyl-CoA solution: Concentration to be varied for kinetic analysis

-

Oxalate solution: Concentration to be varied for kinetic analysis

-

Purified Frc enzyme solution

-

Quenching solution: e.g., acid or organic solvent to stop the reaction

-

HPLC system with a C18 column

-

Mobile phase: e.g., a gradient of sodium phosphate buffer and acetonitrile

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, formyl-CoA, and oxalate at 25°C.

-

Initiate the reaction by adding the purified Frc enzyme.

-

At specific time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Centrifuge the samples to remove any precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the CoA thioesters using a suitable gradient elution program.

-

Monitor the elution profile at a specific wavelength (e.g., 260 nm for the adenine ring of CoA).

-

Quantify the amounts of formyl-CoA and this compound by integrating the peak areas and comparing them to a standard curve.

-

Calculate the initial reaction velocities from the time-course data.

Signaling Pathways and Experimental Workflows

The enzymatic conversion of oxalate to this compound is a key step in broader metabolic pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for enzyme characterization.

Caption: Metabolic pathways for the conversion of oxalate to this compound and its subsequent degradation.

Caption: A generalized experimental workflow for the characterization of oxalate-metabolizing enzymes.

Conclusion

The enzymatic conversion of oxalate to this compound is a fundamental metabolic process with implications for microbial survival, plant physiology, and human health. A thorough understanding of the enzymes involved, their kinetics, and the methodologies for their study is crucial for researchers in fields ranging from biochemistry and molecular biology to drug development. This guide provides a consolidated resource of technical information to aid in the design and interpretation of experiments aimed at elucidating the roles of this compound Synthetase and Formyl-CoA Transferase in oxalate metabolism and exploring their potential as therapeutic targets or biotechnological tools.

References

- 1. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification and characterization of an this compound synthetase from grass pea (Lathyrus sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An this compound synthetase is important for oxalate metabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Oxalyl-CoA in the Gut Bacterium Oxalobacter formigenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalobacter formigenes is a Gram-negative, obligately anaerobic bacterium that plays a crucial role in oxalate metabolism within the gastrointestinal tract of vertebrates, including humans.[1][2][3] This bacterium is unique in its absolute dependence on oxalate as its primary source of carbon and energy.[3][4] The catabolism of oxalate by O. formigenes is of significant interest to researchers and drug development professionals due to its potential to mitigate hyperoxaluria, a condition characterized by elevated urinary oxalate levels and a major risk factor for the formation of calcium oxalate kidney stones. At the heart of this metabolic capability lies the generation and conversion of the high-energy intermediate, oxalyl-coenzyme A (oxalyl-CoA). This technical guide provides a comprehensive overview of the biochemical pathways, key enzymes, and experimental methodologies related to this compound in O. formigenes.

The Core Pathway of Oxalate Catabolism

The degradation of oxalate in O. formigenes is a highly efficient two-step intracellular process that is coupled to energy conservation through the generation of a proton motive force. This process is initiated by the transport of oxalate into the cell in exchange for formate via the oxalate/formate antiporter, OxlT.

Key Enzymes and Reactions

The central pathway involves two key cytosolic enzymes: formyl-CoA transferase (FRC) and this compound decarboxylase (OXC).

-

Formyl-CoA Transferase (FRC): This enzyme catalyzes the transfer of coenzyme A (CoA) from formyl-CoA to oxalate, thereby activating oxalate into the high-energy thioester, this compound. This initial step is crucial for the subsequent decarboxylation. The reaction is as follows: Oxalate + Formyl-CoA ⇌ this compound + Formate

-

This compound Decarboxylase (OXC): This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the decarboxylation of this compound to formyl-CoA and carbon dioxide. This reaction is a critical step in the overall pathway, regenerating the formyl-CoA required for the FRC-catalyzed reaction and consuming an intracellular proton, which contributes to the proton motive force. The reaction is as follows: this compound → Formyl-CoA + CO₂

The net result of these two reactions is the conversion of one molecule of oxalate and one proton into one molecule of formate and one molecule of carbon dioxide. The regenerated formyl-CoA continues to participate in the cycle, while formate is expelled from the cell in exchange for more oxalate.

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in this compound metabolism in O. formigenes.

Table 1: Properties of Formyl-CoA Transferase (FRC)

| Parameter | Value | Reference |

| Molecular Weight | 44,000 Da | |

| Subunit Composition | Monomer | |

| Isoelectric Point | 4.7 | |

| Optimal pH | 6.5 - 7.5 |

Table 2: Kinetic Parameters of Formyl-CoA Transferase (FRC)

| Substrate | Apparent Km | Vmax | Specific Activity | Reference |

| Formyl-CoA | 3.0 mM | 29.6 µmol/min/mg | - | |

| Formyl-CoA | 11.1 mM | 6.49 µmol/min/mg | - | |

| Oxalate | 5.25 mM | - | 2.15 µmol/min/mg |

Table 3: Properties of this compound Decarboxylase (OXC)

| Parameter | Value | Reference |

| Molecular Weight (Active Enzyme) | 260,000 Da | |

| Subunit Molecular Weight | 65,000 Da | |

| Subunit Composition | Homotetramer | |

| Cofactor | Thiamine Pyrophosphate (TPP) |

Table 4: Kinetic Parameters of this compound Decarboxylase (OXC)

| Substrate | Apparent Km | Vmax | Specific Activity | Reference |

| This compound | 0.24 mM | 0.25 µmol/min | 13.5 µmol/min/mg | |

| Thiamine Pyrophosphate | 1.1 µM | 0.14 µmol/min | - |

Experimental Protocols

This section provides detailed methodologies for the cultivation of O. formigenes and the purification and assay of its key enzymes.

Cultivation of Oxalobacter formigenes

O. formigenes is a strict anaerobe, and all cultivation must be performed under anaerobic conditions.

Materials:

-

Anaerobic chamber or Hungate tubes

-

CO₂-bicarbonate buffered oxalate medium (e.g., Medium B or Schaedler broth supplemented with oxalate and acetate)

-

Sterile potassium oxalate and sodium acetate solutions

-

Yeast extract (optional, but can improve growth)

-

Resazurin (as an anaerobiosis indicator)

-

Cysteine-HCl (as a reducing agent)

Protocol:

-

Prepare the basal medium without oxalate and acetate. For Medium E, this includes MES buffer, K₂HPO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, trace metals, cysteine-HCl, and resazurin.

-

Bring the medium to a boil while bubbling with CO₂ to remove dissolved oxygen.

-

Dispense the medium into Hungate tubes or serum bottles under a continuous stream of CO₂.

-

Seal the tubes with butyl rubber stoppers and aluminum crimp seals.

-

Autoclave at 121°C for 15 minutes.

-

After cooling, aseptically add sterile, anaerobic solutions of potassium oxalate (to a final concentration of 20-100 mM) and sodium acetate (to a final concentration of 0.5-2 mM).

-

Inoculate the medium with a culture of O. formigenes.

-

Incubate at 37°C. Growth can be monitored by measuring the optical density at 595 nm or by monitoring oxalate depletion from the medium using ion chromatography.

Purification of Formyl-CoA Transferase (FRC)

This protocol is based on the methods described by Baetz and Allison (1990).

Materials:

-

O. formigenes cell paste

-

French pressure cell or sonicator

-

High-pressure liquid chromatography (HPLC) system

-

Hydrophobic interaction chromatography (HIC) column

-

DEAE anion-exchange chromatography column

-

Bradford protein assay reagents

-

Buffers for chromatography

Protocol:

-

Cell Lysis: Resuspend the O. formigenes cell paste in a suitable buffer and lyse the cells using a French press or sonication.

-

Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris, collecting the supernatant which contains the soluble proteins.

-

Hydrophobic Interaction Chromatography (HIC):

-

Equilibrate the HIC column with a high-salt buffer.

-

Load the cell-free extract onto the column.

-

Elute the proteins with a decreasing salt gradient.

-

Collect fractions and assay for FRC activity.

-

-

DEAE Anion-Exchange Chromatography:

-

Pool the active fractions from the HIC step and dialyze against a low-salt buffer.

-

Equilibrate the DEAE column with the same low-salt buffer.

-

Load the dialyzed sample onto the column.

-

Elute the proteins with an increasing salt gradient.

-

Collect fractions and assay for FRC activity.

-

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity. The purified enzyme should appear as a single band at approximately 44 kDa.

Assay for Formyl-CoA Transferase (FRC) Activity

FRC activity can be assayed by coupling the reaction to the this compound decarboxylase reaction and measuring the formation of a product.

Materials:

-

Purified or partially purified FRC

-

Purified this compound decarboxylase (OXC)

-

Formyl-CoA

-

Potassium oxalate

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 6.8), formyl-CoA, potassium oxalate, TPP, and MgCl₂.

-

Add a known amount of purified OXC.

-

Initiate the reaction by adding the FRC-containing sample.

-

The FRC will produce this compound, which is then decarboxylated by OXC. The overall reaction can be monitored, for example, by coupling the subsequent formate production to a formate dehydrogenase-catalyzed reaction and measuring the change in NADH absorbance at 340 nm.

Purification of this compound Decarboxylase (OXC)

This protocol is based on the methods described by Baetz and Allison (1989).

Materials:

-

O. formigenes cell paste

-

French pressure cell or sonicator

-

HPLC system

-

Hydrophobic interaction chromatography (HIC) column

-

DEAE anion-exchange chromatography column

-

Gel permeation chromatography (GPC) column

-

Bradford protein assay reagents

-

Buffers for chromatography

Protocol:

-

Cell Lysis and Centrifugation: Follow the same procedure as for FRC purification.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the cell-free extract to precipitate proteins. Collect the protein fraction that precipitates within a specific saturation range known to contain OXC.

-

Hydrophobic Interaction Chromatography (HIC): Resuspend the ammonium sulfate precipitate in a high-salt buffer and apply to an HIC column. Elute with a decreasing salt gradient.

-

DEAE Anion-Exchange Chromatography: Pool the active fractions from HIC, dialyze against a low-salt buffer, and apply to a DEAE column. Elute with an increasing salt gradient.

-

Gel Permeation Chromatography (GPC): Concentrate the active fractions from the DEAE step and apply to a GPC column to separate proteins based on size. This step also allows for the estimation of the native molecular weight.

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE. The purified subunit should appear as a single band at approximately 65 kDa.

Assay for this compound Decarboxylase (OXC) Activity

OXC activity can be measured by monitoring the consumption of the substrate, this compound. A capillary electrophoresis-based method has been described for this purpose.

Materials:

-

Purified or partially purified OXC

-

This compound

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Capillary electrophoresis (CE) system

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., HEPES, pH 6.8), this compound, TPP, and MgCl₂.

-

Initiate the reaction by adding the OXC-containing sample.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid or heat).

-

Analyze the reaction mixture by CE to quantify the remaining this compound and the produced formyl-CoA. The separation can be achieved using a polyethylenimine-coated capillary and a phosphate buffer at pH 7.0.

-

The rate of this compound consumption is used to calculate the enzyme activity.

Signaling Pathways and Logical Relationships

The core metabolic pathway of oxalate degradation in O. formigenes is intricately linked to the bacterium's energy metabolism and its interaction with the gut environment. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Core metabolic pathway of oxalate degradation in O. formigenes.

Caption: Experimental workflow for purification and characterization of FRC and OXC.

Caption: Logical relationship of oxalate metabolism to energy conservation.

Conclusion

The metabolic pathway centered around this compound in Oxalobacter formigenes is a highly specialized and efficient system for the degradation of oxalate. The key enzymes, formyl-CoA transferase and this compound decarboxylase, work in concert to convert a toxic compound into energy for the bacterium. Understanding the intricacies of this pathway, from the kinetics of the enzymes to the overall bioenergetics, is crucial for harnessing the therapeutic potential of O. formigenes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this unique bacterium and its role in human health. Future research focusing on the regulation of this pathway and its interaction with the host and other gut microbiota will undoubtedly unveil new opportunities for therapeutic interventions for hyperoxaluria and related conditions.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Oxalobacter formigenes - Wikipedia [en.wikipedia.org]

- 3. Oxalobacter formigenes gen. nov., sp. nov.: oxalate-degrading anaerobes that inhabit the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxalobacter formigenes and its role in oxalate metabolism in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Oxalyl-CoA in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxalic acid, a simple dicarboxylic acid, plays a multifaceted role in plant-pathogen interactions. While deployed as a virulence factor by necrotrophic fungi such as Sclerotinia sclerotiorum, plants have evolved sophisticated detoxification mechanisms. This technical guide provides an in-depth examination of the oxalyl-CoA-dependent pathway, a key component of the plant's defense arsenal against oxalate-secreting pathogens. We will dissect the enzymatic cascade, analyze quantitative data on its regulation, detail relevant experimental protocols, and visualize the intricate signaling networks involved. Understanding this pathway offers potential avenues for the development of novel crop protection strategies.

Introduction: The Duality of Oxalic Acid in Plant-Pathogen Interactions

Oxalic acid and its oxalate salts are ubiquitous in the plant kingdom, where they are involved in diverse physiological processes including calcium regulation, heavy metal detoxification, and protection against herbivores.[1] However, in the context of plant pathology, oxalic acid is a potent weapon utilized by necrotrophic fungi to facilitate infection. By lowering the pH of the host environment and chelating cell wall calcium, oxalic acid creates conditions favorable for the activity of cell-wall-degrading enzymes, leading to host tissue maceration and disease progression.[2]

Plants, in turn, have co-evolved defense mechanisms to counteract the toxic effects of pathogen-derived oxalate. Two primary pathways for oxalate degradation have been identified in plants: the direct oxidation of oxalate to hydrogen peroxide and carbon dioxide by oxalate oxidase (OXO), and a more recently elucidated pathway dependent on the activation of oxalate to this compound.[3] This guide focuses on the latter, the this compound dependent pathway, which is particularly prominent in dicotyledonous plants that often lack oxalate oxidase activity.[4]

The this compound Dependent Pathway of Oxalate Catabolism

The detoxification of oxalate via the this compound pathway is a multi-step enzymatic process that converts oxalate into carbon dioxide. This pathway is crucial for the defense of various plant species against oxalate-producing fungal pathogens.[3] The key enzymes in this pathway are:

-

This compound Synthetase (AAE3): This enzyme catalyzes the first and rate-limiting step, the ATP-dependent activation of oxalate to this compound.

-